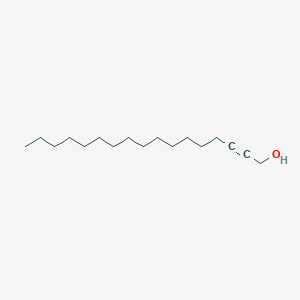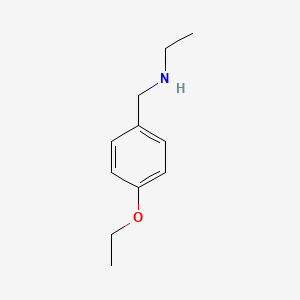
Heptadec-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Heptadec-2-yn-1-ol, also known as 2-Heptadecyn-1-ol, is an intermediate in the synthesis of 16-Heptadecynoic Acid . It has a molecular weight of 252.44 and a molecular formula of C17H32O . It appears as a yellow solid .
Synthesis Analysis
Heptadec-2-yn-1-ol is synthesized in several steps. The ω-alkynols, which are key intermediates, are produced through three different synthetic approaches . The final synthesis involves alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group, and copper (II)-catalyzed Eglinton coupling .Molecular Structure Analysis
The molecular structure of Heptadec-2-yn-1-ol is represented by the Canonical SMILES: CCCCCCCCCCCCCCC#CCO . The InChI representation is InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-14,17H2,1H3 .Physical And Chemical Properties Analysis
Heptadec-2-yn-1-ol has a molecular weight of 252.44 and a molecular formula of C17H32O . It is soluble in dichloromethane, ethyl acetate, and methanol . It appears as a yellow solid .Scientific Research Applications
Precursor to Insect Pheromones : Heptadec-2-yn-1-ol has been utilized as a precursor in the synthesis of insect pheromones. Odinokov et al. (1990) demonstrated its role in the selective ozonolysis of pentadec-1-en-12-yne and heptadec-1-en-12-yne, which are crucial for synthesizing acetylenic precursors of several insect pheromones, especially those pertaining to Lepidoptera (Odinokov et al., 1990).
Corrosion Inhibition in Oilfield Mining : In the field of corrosion inhibition, particularly in oilfield mining, heptadec-2-yn-1-ol derivatives have been explored. Wahyuningrum et al. (2008) synthesized imidazoline derivative compounds, including those with heptadec-2-yn-1-ol derivatives, demonstrating their effectiveness in inhibiting corrosion on carbon steel surfaces in NaCl solutions (Wahyuningrum et al., 2008).
Involvement in Biochemical and Ecological Research : Research by Jüttner & Watson (2007) focused on the biochemical and ecological aspects of certain organic compounds in source waters, indirectly highlighting the relevance of compounds like heptadec-2-yn-1-ol in understanding environmental and microbial processes (Jüttner & Watson, 2007).
Catalytic Reactions : A study by Francos & Cadierno (2010) detailed the use of heptadec-2-yn-1-ol derivatives in catalytic reactions, specifically in the heteroannulation of (Z)-2-en-4-yn-1-ol derivatives into furans, highlighting its role in green chemistry applications (Francos & Cadierno, 2010).
Potential Medical Applications : Martichonok & Jones (1995) investigated (Z)-Heptadec-8-enylboronic acid, structurally related to heptadec-2-yn-1-ol, for its potential as a lipase inhibitor. Although their study found it inactive under expected conditions, it points towards potential medical applications of related compounds (Martichonok & Jones, 1995).
Biomonitoring Applications : Rossbach et al. (2012) utilized heptadec-2-yn-1-ol derivatives in the development of a method for the biomonitoring of n-heptane and its metabolites in blood, indicating its utility in health and safety applications (Rossbach et al., 2012).
Polymerization Research : Tieke et al. (1977) explored the polymerization of compounds including Heptadeca-2,4-diine-1-ol, closely related to heptadec-2-yn-1-ol, indicating its relevance in the study of polymers and materials science (Tieke et al., 1977).
properties
IUPAC Name |
heptadec-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKWEIAJLAZTHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadec-2-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







